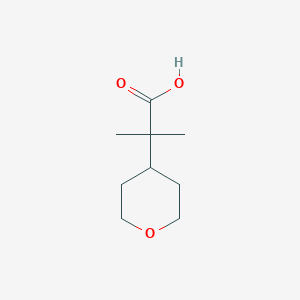

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Übersicht

Beschreibung

“2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is a chemical compound that is related to the class of organic compounds known as tetrahydropyrans . Tetrahydropyrans are compounds containing a saturated six-membered ring with five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” has been reported in the literature. For instance, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described . The process involves the cyclization of 3-hydroxy acids with an acidic catalyst such as boron trifluoride diethyl etherate or iodine .Molecular Structure Analysis

The molecular formula of “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is C9H18O2 . It is related to tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Tetrahydropyrans, such as “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid”, are commonly used as protecting groups in organic synthesis . They can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .Wissenschaftliche Forschungsanwendungen

Intermediate in Organic Syntheses :

- It serves as an intermediate in the synthesis of various compounds. For example, it's used in the production of methyl 4-hydroxy-2-butynoate, a compound with potential applications in organic synthesis (Earl & Townsend, 2003).

- It's involved in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing its role in the creation of complex organic molecules (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Study of Molecular Structures and Reactions :

- Research on compounds similar to 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid, like 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine, contributes to understanding the reactions and structures of tetrahydropyran derivatives (Arutyunyan et al., 2017).

- Studies on the hydrogen bonding of similar compounds enhance our understanding of chemical interactions and molecular stability (Dobbin et al., 1993).

Development of Novel Synthesis Methods :

- Research is also focused on developing new synthesis methods using derivatives of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid. This includes the non-iterative asymmetric synthesis of polyketide spiroketals, demonstrating the compound's utility in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).

Synthesis of Heterocyclic Derivatives :

- The compound is used in the synthesis of a wide range of heterocyclic derivatives, contributing to the development of new pharmaceutical and industrial chemicals (Han et al., 1992).

Application in Solid Form Selection in Pharmaceuticals :

- It plays a role in the solid form selection of pharmaceutical compounds, as seen in studies involving zwitterionic pharmaceutical compounds (Kojima et al., 2008).

Eigenschaften

IUPAC Name |

2-methyl-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGLIOHZIVSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

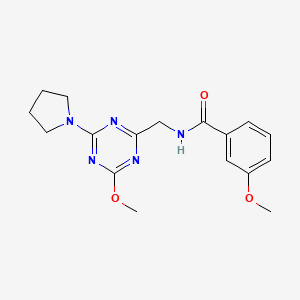

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

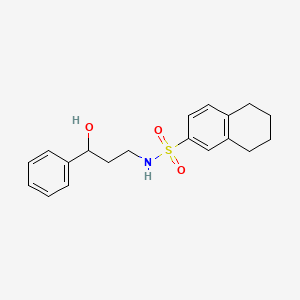

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

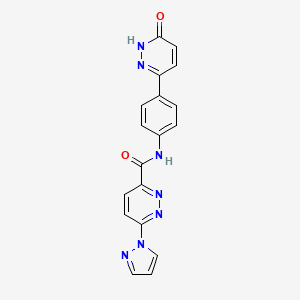

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)